8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 869478-09-1
VCID: VC20877532
InChI: InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
SMILES: CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 869478-09-1

Cat. No.: VC20877532

Molecular Formula: C17H15NO4

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one - 869478-09-1

Specification

CAS No. 869478-09-1
Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
IUPAC Name 8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
Standard InChI Key URTYAHMRXXVHKS-UHFFFAOYSA-N
SMILES CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Canonical SMILES CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2

Introduction

Chemical Identity and Properties

Basic Chemical Information

8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one is precisely identified through several chemical identifiers as shown in the following table:

PropertyValue
CAS Registry Number869478-09-1
Molecular FormulaC17H15NO4
Molecular Weight297.31 g/mol
IUPAC Name8-acetyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
InChI KeyURTYAHMRXXVHKS-UHFFFAOYSA-N
SMILES NotationCC(=O)C1=C2OCC(=O)NC2=CC(OCC2=CC=CC=C2)=C1
MDL NumberMFCD24038851

The compound possesses several synonyms commonly used in scientific literature and commercial catalogs, including 8-acetyl-6-benzyloxy-4H-benzo oxazin-3-one, 8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one, and 2H-1,4-Benzoxazin-3(4H)-one, 8-acetyl-6-(phenylMethoxy)- .

Physical and Chemical Properties

This compound presents as a beige solid at room temperature with specific physical and chemical properties that influence its behavior in various applications . Its structural features include an oxazine ring fused with a benzene ring (forming the benzo[b]oxazin portion), an acetyl group at the 8-position, and a benzyloxy group at the 6-position .

Table of key physical and chemical properties:

PropertyValueNote
Physical StateSolidAt room temperature
ColorBeigeVisual appearance
Boiling Point517.2±50.0 °CPredicted value
Density1.259±0.06 g/cm³Predicted value
pKa11.84±0.20Predicted value
SolubilitySoluble in chloroform, dichloromethane, methanolExperimental observation
Storage TemperatureRoom temperatureUnder inert atmosphere

The presence of the acetyl group confers electrophilic properties at the 8-position, while the benzyloxy group at the 6-position provides sites for potential nucleophilic substitution reactions. The amide group in the oxazinone ring contributes to its hydrogen bonding capabilities, which may influence its interactions with biological targets .

Synthesis Methods

Synthetic Routes

The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one typically involves multi-step procedures starting from appropriate precursors. One common synthetic pathway begins with 1-(3-amino-4-benzyloxy-2-hydroxyphenyl)-ethanone as the starting material .

A typical synthetic route involves the following key steps:

  • Formation of an N-chloroacetyl intermediate from an amino-hydroxyphenyl precursor

  • Intramolecular cyclization to form the oxazine ring

  • Introduction of functional groups at specific positions

Detailed Reaction Conditions

A well-documented synthesis pathway involves the reaction of 1-(3-amino-4-benzyloxy-2-hydroxy-phenyl)-ethanone with chloroacetyl chloride to form an intermediate, which undergoes cyclization in the presence of a base to yield the target compound .

The reaction conditions for a representative synthesis are detailed below:

  • Reaction of 1-(3-amino-4-benzyloxy-2-hydroxy-phenyl)-ethanone (14.1 mmol) with chloroacetyl chloride (15.5 mmol) in the presence of sodium bicarbonate (32.0 mmol) in dry N,N-dimethylformamide (DMF)

  • The reaction mixture is stirred at room temperature for 2 hours

  • Addition of cesium carbonate (17.0 mmol) followed by heating at 100°C for 2.5 hours

  • Cooling to room temperature and precipitation in water

  • The isolated solid is purified via ethyl acetate extraction

This method yields 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one with a reported yield of 86% .

Structural Modifications and Related Compounds

Common Structural Modifications

The structure of 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one can be modified to create analogues with potentially different properties and activities. A significant modification involves the conversion of the acetyl group at the 8-position to a 2-chloroacetyl group, resulting in 8-(2-Chloroacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (CAS: 869478-10-4) .

This transformation can be achieved using benzyltrimethylammonium dichloroiodate under specific reaction conditions. The reaction typically proceeds with yields around 89% and introduces a chloroacetyl group that provides additional reactivity for further synthetic transformations .

Structurally Related Compounds

Several compounds structurally related to 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one have been synthesized and studied:

CompoundCAS NumberStructural Difference
8-(2-Chloroacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one869478-10-4Chloroacetyl group instead of acetyl
6-(Benzyloxy)-2H-benzo[b] oxazin-3(4H)-one-Lacks the acetyl group
8-Acetyl-2H-benzo[b] oxazin-3(4H)-one-Lacks the benzyloxy group
8-Acetyl-5-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one1035229-32-3Benzyloxy at position 5 instead of 6

The positioning of functional groups significantly influences the chemical reactivity and potential biological activities of these compounds. For instance, the presence of a chloroacetyl group introduces a reactive site for nucleophilic substitution reactions, expanding the synthetic utility of the compound .

Applications in Research and Development

Role in Synthetic Chemistry

8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecular structures. Its functional groups provide multiple sites for chemical modifications, allowing for the development of diverse chemical libraries .

The compound's unique structure makes it particularly suitable for the synthesis of:

  • Novel pharmaceutical candidates

  • Complex heterocyclic systems

  • Customized molecular scaffolds for drug discovery programs

  • Chemical probes for biological investigations

Pharmaceutical Applications

In pharmaceutical research, this compound has garnered interest as a starting material or intermediate in drug development pipelines. The structural features of 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one may lead to improved binding affinities and selectivity for various biological targets .

Potential pharmaceutical applications include:

  • Development of enzyme inhibitors

  • Design of receptor modulators

  • Creation of anti-inflammatory agents

  • Synthesis of compounds with antioxidant properties

Studies have indicated that structural modifications of the compound may enhance its biological activities, making it a promising scaffold for medicinal chemistry explorations .

Biological Activities

Anti-inflammatory Properties

Research suggests that 8-Acetyl-6-(benzyloxy)-2H-benzo[b] oxazin-3(4H)-one exhibits notable anti-inflammatory properties, positioning it as a potential candidate for the development of new anti-inflammatory drugs .

The exact mechanisms underlying these anti-inflammatory effects remain under investigation, but they likely involve the compound's ability to modulate inflammatory signaling pathways through specific molecular interactions .

Antioxidant Effects

Beyond its anti-inflammatory properties, the compound has demonstrated moderate antioxidant activity in preliminary studies. This antioxidant capacity suggests potential applications in addressing oxidative stress-related conditions .

The combination of anti-inflammatory and antioxidant properties makes this compound particularly interesting for researchers investigating multifunctional therapeutic agents .

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Recommended Precautions

When handling this compound, the following precautionary measures are recommended:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

  • Wear protective gloves/protective clothing/eye protection/face protection (P280)

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

These safety recommendations should be strictly followed to minimize potential risks associated with the handling of this compound in laboratory or industrial settings.

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